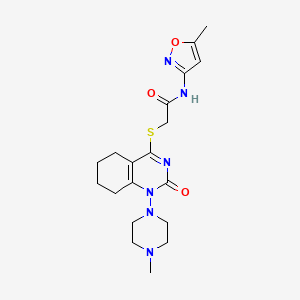
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-1-yl)acetamide, commonly known as 'FEN', is a chemical compound that belongs to the family of phenethylamines. It is a selective serotonin releasing agent (SSRA) and a potent neurotoxin. FEN is a widely studied compound in the scientific community due to its potential use in treating various mental disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Zhang (2013) explored the one-step synthesis of a compound with a similar naphthalene structure, focusing on its characterization using multiple spectroscopic techniques, which could be relevant for understanding the synthesis and properties of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-1-yl)acetamide (Zhang, 2013).
Crystallography and Molecular Interaction
- Karmakar et al. (2009) provided insights into the structural study of co-crystals and salts of quinoline derivatives featuring amide bonds, which can shed light on the molecular interactions and crystallography of related compounds (Karmakar, Kalita, & Baruah, 2009).
Potential Therapeutic Applications
- Research on derivatives with naphthalene structures has explored their anti-Parkinson's activity, indicating potential therapeutic applications for neurodegenerative diseases. Compounds were synthesized and evaluated for their ability to scavenge free radicals and mitigate Parkinson's disease symptoms in a rat model (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Fluorescent Probes for Disease Detection
- A novel fluorescent probe for β-amyloids, relevant to Alzheimer's disease diagnosis, was synthesized and characterized, demonstrating high binding affinities towards Aβ aggregates. This research indicates the potential of related compounds for use in molecular diagnostics (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O/c1-25(2)21(17-10-12-19(23)13-11-17)15-24-22(26)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGNBGPWRZUJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)
![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)





![[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl] methanesulfonate](/img/structure/B2804240.png)




![4-[3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2804249.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)